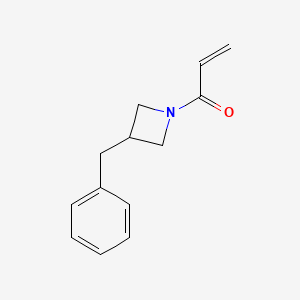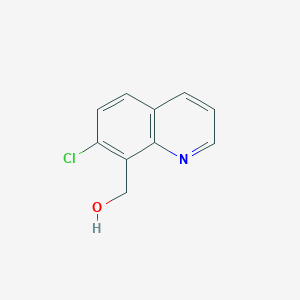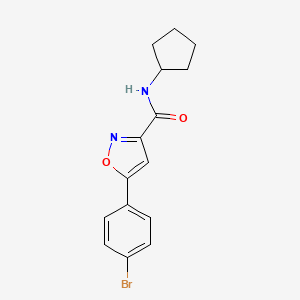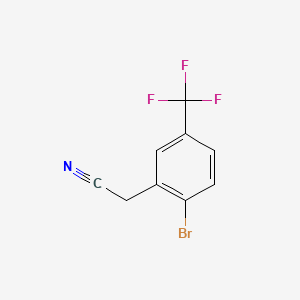
2,4-Dioxo-3-propyl-1H-quinazoline-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline derivatives, which include “2,4-Dioxo-3-propyl-1H-quinazoline-7-carboxylic acid”, belong to the N-containing heterocyclic compounds . They have drawn significant attention due to their wide range of biological activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods. These methods can be classified into five main categories: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . An easy one-pot three-components synthesis of 3-substituted quinazoline-2,4-diones has been designed, which can be performed in both catalyst- and solvent-free conditions under microwave irradiation .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. Some of these reactions include Aza-Diels-Alder reaction and Imino-Diels-Alder reaction . The specific chemical reactions that “this compound” can undergo would depend on its specific structure and the conditions under which it is reacted.科学的研究の応用
Synthesis and Chemical Properties
2,4-Dioxo-3-propyl-1H-quinazoline-7-carboxylic acid is a compound of interest due to its utility in the synthesis of various biologically active molecules. A study by Süsse and Johne (1985) provides insights into a novel route for synthesizing quinazoline carboxylic acids and their derivatives, showcasing the compound's relevance in chemical synthesis and the development of new pharmaceuticals (Süsse & Johne, 1985).
Biological Activity and Applications
Quinazoline derivatives have been extensively studied for their biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Martynenko et al. (2016) explored the synthesis, modification, and antimicrobial properties of quinazolinecarboxylic acids, highlighting their potential as antimicrobial and antifungal agents. This research underlines the broad spectrum of applications for compounds derived from this compound in developing new therapeutic agents (Martynenko et al., 2016).
Catalysis and Material Science
In the field of catalysis and material science, the derivatives of quinazoline carboxylic acids have been utilized for their catalytic properties. Oudi et al. (2019) reported the synthesis of a metal-organic framework (MOF) incorporating propyl carboxylic acid, showcasing its efficiency in catalyzing the synthesis of biologically active heterocyclic compounds. This illustrates the compound's role in enhancing catalytic reactions, offering a pathway to environmentally benign and efficient synthesis methods (Oudi et al., 2019).
Fluorescent Properties and Dyes
The fluorescent properties of quinazoline derivatives have been investigated for potential applications in dyeing and biochemical assays. Phadke and Rangnekar (1986) studied the synthesis and fluorescent properties of thiazolo[4,5-b]quinoxaline derivatives, highlighting their application as fluorescent dyes on polyester fibers. Such studies demonstrate the versatility of quinazoline carboxylic acids and their derivatives in developing new materials with desired optical properties (Phadke & Rangnekar, 1986).
作用機序
将来の方向性
Quinazoline derivatives have shown significant potential in various fields, including biology, pesticides, and medicine . Future research could focus on exploring the potential applications of “2,4-Dioxo-3-propyl-1H-quinazoline-7-carboxylic acid” in these fields, as well as developing more efficient synthesis methods and investigating its mechanism of action in more detail.
特性
IUPAC Name |
2,4-dioxo-3-propyl-1H-quinazoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-5-14-10(15)8-4-3-7(11(16)17)6-9(8)13-12(14)18/h3-4,6H,2,5H2,1H3,(H,13,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNDTCJUSYJSRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isobutyl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2813155.png)
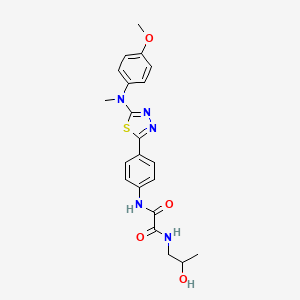

![Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B2813163.png)
![1-[(3,4-Diethoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2813164.png)
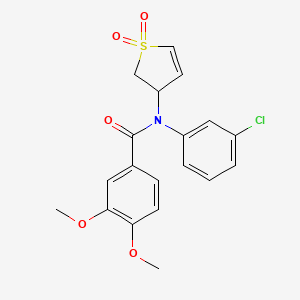
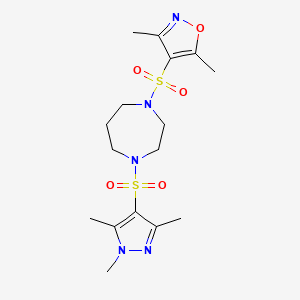
![3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2813168.png)
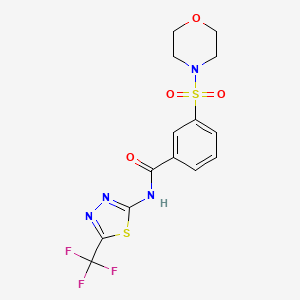
![2,2,2-trifluoroethyl N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}carbamate](/img/structure/B2813172.png)
